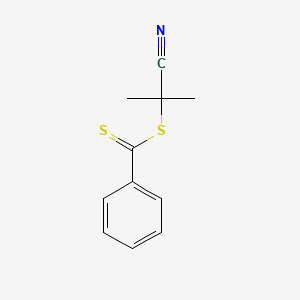

2-Cyanopropan-2-YL benzodithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropan-2-yl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLBLWCPSAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433403 | |

| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201611-85-0 | |

| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-2-propanyl benzenecarbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanopropan-2-yl Benzodithioate: Synthesis, RAFT Polymerization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-cyanopropan-2-yl benzodithioate (CPDB), a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core principles of CPDB-mediated RAFT, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of its capabilities and limitations. We will explore the synthesis of CPDB, its application in the controlled polymerization of a range of monomers, and the subsequent use of the resulting polymers in advanced applications, with a particular focus on the burgeoning field of drug delivery. This guide is designed to be a practical resource, providing not only theoretical grounding but also actionable protocols and troubleshooting advice to enable the successful implementation of CPDB in the synthesis of well-defined polymers with tailored architectures and functionalities.

Introduction: The Role of this compound in Controlled Radical Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most versatile and powerful techniques for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] At the heart of the RAFT process is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium that ensures uniform chain growth.

This compound (CPDB) is a prominent member of the dithiobenzoate class of RAFT agents.[2] Its structure, featuring a tertiary 2-cyanopropan-2-yl leaving group and a phenyl stabilizing group, makes it particularly well-suited for the controlled polymerization of a variety of monomers, most notably methacrylates, methacrylamides, and acrylonitrile.[3][4] This guide will provide a detailed exploration of CPDB, from its fundamental chemical properties to its practical application in the synthesis of advanced polymeric materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 201611-85-0 | [5][6] |

| Molecular Formula | C₁₁H₁₁NS₂ | [5][6] |

| Molecular Weight | 221.34 g/mol | [5][6] |

| Appearance | Dark red solid or liquid | [5] |

| Melting Point | 28-31 °C | [7] |

| Density | ~1.191 g/mL | [7] |

| Solubility | Soluble in many organic solvents (e.g., ethyl acetate, toluene, benzene) | [5] |

| Storage Conditions | 2-8 °C, protect from light | [7][8] |

Synthesis of this compound: A Detailed Protocol

The synthesis of CPDB is a critical first step for its use in RAFT polymerization. While it is commercially available, in-house synthesis can be a cost-effective alternative. The following protocol is a well-established method for the preparation of CPDB.[5][9]

Reaction Principle

The synthesis involves the reaction of a dithiobenzoic acid precursor with a source of the 2-cyanopropan-2-yl radical, typically derived from the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) (AIBN). A common route involves the use of diphenyldithioperoxyanhydride as the dithiobenzoate source.[5]

Experimental Protocol

Materials:

-

Diphenyldithioperoxyanhydride

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Chromatography column

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8]

-

AIBN is a thermal initiator and should be handled with care, avoiding excessive heat and friction.

-

Organic solvents are flammable; avoid open flames.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL three-necked flask equipped with a condenser and a magnetic stir bar, add diphenyldithioperoxyanhydride (e.g., 1.235 g, 4 mmol) and AIBN (e.g., 1.002 g, 6 mmol).[5]

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) for approximately 10-15 minutes to remove oxygen, which can interfere with the radical reaction.

-

Solvent Addition: Add anhydrous ethyl acetate (e.g., 30 mL) to the flask.

-

Reaction: Heat the mixture to reflux (the boiling point of ethyl acetate, ~77 °C) with stirring. Maintain the reflux for approximately 18 hours.[5] The reaction mixture will typically turn a deep red or purple color.

-

Work-up and Purification:

-

After 18 hours, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[5]

-

Collect the fractions containing the desired product (typically the main colored band).

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Dry the resulting dark red solid under vacuum to obtain pure this compound. A typical yield is around 85%.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of RAFT Polymerization with this compound

The efficacy of CPDB as a RAFT agent lies in its ability to control the polymerization through a degenerative chain transfer process. The generally accepted mechanism consists of several key steps: initiation, chain transfer, re-initiation, and equilibration.[1]

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes upon heating to generate primary radicals. These radicals then react with monomer units to form propagating polymer chains (P•).

-

Chain Transfer (Addition-Fragmentation): A propagating polymer chain (P•) adds to the C=S bond of the CPDB molecule, forming an intermediate radical adduct. This adduct is stabilized by the phenyl group (Z-group).

-

Fragmentation: The intermediate radical can fragment in one of two ways:

-

Revert to the original propagating chain and CPDB molecule.

-

Fragment to release the 2-cyanopropan-2-yl radical (R•) and form a dormant polymeric RAFT agent (P-S-C(=S)-Ph).

-

-

Re-initiation: The expelled 2-cyanopropan-2-yl radical (R•) is a good leaving group and an efficient initiating species. It reacts with a monomer unit to start a new propagating polymer chain.

-

Main Equilibrium: As the polymerization proceeds, a dynamic equilibrium is established where propagating polymer chains of varying lengths reversibly add to the dormant polymeric RAFT agents. This rapid exchange between active (propagating) and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Mechanistic Diagram

Caption: The core mechanism of RAFT polymerization mediated by CPDB.

Experimental Protocol for RAFT Polymerization using this compound

This section provides a general, adaptable protocol for conducting a RAFT polymerization using CPDB. The specific quantities and conditions will need to be adjusted based on the target molecular weight, the monomer used, and the desired reaction kinetics.

General Considerations

-

Monomer Selection: CPDB is highly effective for methacrylates (e.g., methyl methacrylate, MMA), methacrylamides, and acrylonitrile.[3][4] It can also be used for styrene, though some retardation may be observed.[10][11] For acrylates, other RAFT agents like trithiocarbonates are often preferred to minimize retardation.[2]

-

Initiator: Azo-initiators such as AIBN or V-50 are commonly used. The initiator concentration is typically much lower than the RAFT agent concentration to ensure that the majority of polymer chains are initiated by the RAFT agent's leaving group. A molar ratio of [CTA]:[Initiator] between 5:1 and 10:1 is a good starting point.

-

Solvent: The choice of solvent can influence the polymerization kinetics.[10] Common solvents include toluene, benzene, 1,4-dioxane, and N,N-dimethylformamide (DMF).

-

Temperature: The reaction temperature should be chosen based on the decomposition kinetics of the initiator. For AIBN, temperatures between 60-80 °C are typical.

Step-by-Step General Protocol

Materials:

-

Monomer (e.g., methyl methacrylate)

-

This compound (CPDB)

-

Initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., toluene)

-

Inhibitor remover (for the monomer, if necessary)

-

Polymer precipitation solvent (e.g., cold methanol or hexane)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (nitrogen or argon)

-

Constant temperature oil bath or heating block

-

Syringes and needles for deoxygenation

Procedure:

-

Monomer Purification: If necessary, pass the monomer through a column of basic alumina to remove the inhibitor.

-

Reaction Mixture Preparation: In a Schlenk flask, combine the monomer, CPDB, and initiator in the desired molar ratios. The target degree of polymerization (DP) can be estimated by the ratio of [Monomer]/[CPDB].

-

Solvent Addition: Add the desired amount of anhydrous solvent.

-

Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Alternatively, for smaller scale reactions, purging with an inert gas for 20-30 minutes may be sufficient.

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature and stir.

-

Monitoring the Reaction: At timed intervals, small aliquots can be withdrawn from the reaction mixture (under an inert atmosphere) to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (by gel permeation chromatography, GPC).

-

Termination and Polymer Isolation: After the desired reaction time or conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol for PMMA). Filter or centrifuge to collect the polymer. Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify it.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Quantitative Data for CPDB-Mediated RAFT Polymerization

The following tables summarize typical results obtained for the RAFT polymerization of various monomers using CPDB, demonstrating the excellent control over molecular weight and polydispersity.

Table 2: RAFT Polymerization of Methyl Methacrylate (MMA) with CPDB

| [MMA]:[CPDB]:[AIBN] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI | Reference(s) |

| 200:1:0.2 | 2 | 25 | 5,200 | 1.15 | [12] |

| 200:1:0.2 | 4 | 48 | 9,800 | 1.12 | [12] |

| 200:1:0.2 | 6 | 65 | 13,500 | 1.10 | [12] |

| 400:1:0.2 | 8 | 75 | 30,200 | 1.18 | [13] |

Table 3: RAFT Polymerization of Acrylonitrile (AN) with CPDB

| [AN]:[CPDB]:[AIBN] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI | Reference(s) |

| 300:1:0.2 | 6 | 45 | 15,900 | 1.25 | [4] |

| 300:1:0.2 | 12 | 78 | 27,500 | 1.21 | [4] |

| 500:1:0.2 | 24 | 85 | 45,100 | 1.29 | [4] |

Table 4: RAFT Polymerization of Styrene (St) with CPDB

| [St]:[CPDB]:[AIBN] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI | Reference(s) |

| 100:1:0.1 | 4 | 30 | 3,300 | 1.20 | [11] |

| 100:1:0.1 | 8 | 55 | 6,000 | 1.15 | [11] |

| 100:1:0.1 | 16 | 85 | 9,200 | 1.12 | [11] |

Applications in Drug Development and Materials Science

The ability to synthesize well-defined polymers with controlled architectures opens up a vast range of applications, particularly in the biomedical field.[14] Polymers synthesized using CPDB-mediated RAFT are finding increasing use in drug delivery systems.[15][16][17][18]

Nanoparticle-Based Drug Delivery

Block copolymers are a key architectural class of polymers readily synthesized via RAFT. Amphiphilic block copolymers, consisting of both hydrophobic and hydrophilic segments, can self-assemble in aqueous media to form micelles or other nanostructures.[15] These nanoparticles can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and stability in physiological environments. The hydrophilic shell can provide stealth properties, evading the immune system and prolonging circulation time.

For instance, a block copolymer of poly(methyl methacrylate) (hydrophobic) and poly(acrylic acid) (hydrophilic) can be synthesized using CPDB. The resulting nanoparticles can be loaded with anticancer drugs. The acrylic acid units in the shell can also be functionalized with targeting ligands to direct the nanoparticles to specific cancer cells, enhancing therapeutic efficacy while minimizing side effects.

Stimuli-Responsive Materials

RAFT polymerization allows for the incorporation of functional monomers that can respond to specific physiological stimuli, such as pH, temperature, or redox potential. For example, by copolymerizing a methacrylate monomer with a pH-sensitive comonomer, nanoparticles can be designed to be stable at physiological pH (7.4) but to disassemble and release their drug payload in the acidic environment of a tumor or within the endosomes of a cell.

Bioconjugation

The thiocarbonylthio end-group of polymers synthesized by RAFT can be removed or modified, allowing for the attachment of biomolecules such as peptides, proteins, or antibodies. This bioconjugation can be used to create highly specific drug delivery vehicles or to develop new biomaterials with tailored biological activities.

Troubleshooting and Best Practices

While RAFT polymerization with CPDB is a robust technique, certain issues can arise. This section provides guidance on common problems and their solutions.

-

Problem: Polymerization is too slow or inhibited.

-

Cause: Dithiobenzoates can cause rate retardation, particularly with acrylate and styrenic monomers and at high CTA concentrations.[2][19] Oxygen is also a potent inhibitor of radical polymerization.

-

Solution:

-

Ensure thorough deoxygenation of the reaction mixture.

-

Decrease the [CTA]/[Initiator] ratio, but be aware that this may broaden the PDI.

-

Increase the reaction temperature to increase the rate of initiation and propagation.

-

For monomers prone to retardation, consider a different class of RAFT agent, such as a trithiocarbonate.

-

-

-

Problem: The polydispersity index (PDI) is high (>1.3).

-

Cause: The chosen CTA may not be suitable for the monomer. The rate of addition to the CTA may be too slow compared to the rate of propagation. Termination reactions may be significant.

-

Solution:

-

Consult a RAFT agent selection guide to ensure CPDB is appropriate for your monomer.[7]

-

Increase the [CTA]/[Initiator] ratio to favor chain transfer over termination.

-

Ensure the reaction is not run to very high conversions, as termination becomes more prevalent at later stages.

-

-

-

Problem: The experimental molecular weight does not match the theoretical molecular weight.

-

Cause: Inefficient initiation from the RAFT agent's leaving group. Errors in determining monomer conversion. The presence of impurities that act as chain transfer agents.

-

Solution:

-

Verify the purity of the monomer, initiator, and RAFT agent.

-

Accurately determine the monomer conversion.

-

Ensure the initiator is decomposing at the reaction temperature.

-

-

Conclusion

This compound has established itself as a cornerstone RAFT agent for the synthesis of well-defined polymers. Its efficacy in controlling the polymerization of a wide range of monomers, particularly methacrylates, has made it an invaluable tool for polymer chemists and materials scientists. This guide has provided a comprehensive overview of CPDB, from its synthesis and the mechanism of its action to practical experimental protocols and troubleshooting advice. The ability to precisely control polymer architecture using CPDB is a key enabler for the development of advanced materials, with significant potential in fields such as drug delivery, nanotechnology, and diagnostics. As the demand for sophisticated polymeric materials continues to grow, the importance of versatile and reliable RAFT agents like this compound will undoubtedly increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. boronmolecular.com [boronmolecular.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]

- 17. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azonano.com [azonano.com]

- 19. researchgate.net [researchgate.net]

2-cyanopropan-2-yl benzodithioate chemical properties

An In-depth Technical Guide to 2-Cyanopropan-2-yl Benzodithioate: Properties, Applications, and Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal agent in the field of polymer chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, mechanistic functions, and practical applications of this compound, with a focus on its role in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction: The Significance of a Key RAFT Agent

This compound, often abbreviated as CPDB or CPBD, is a highly effective chain transfer agent (CTA) used in RAFT polymerization.[1][2] RAFT is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers.[][4] The exceptional control afforded by RAFT has made it a cornerstone technique for creating advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[5][6]

The efficacy of a RAFT polymerization is critically dependent on the choice of the CTA. This compound is particularly valued for its effectiveness in controlling the polymerization of methacrylate and methacrylamide monomers, which are common building blocks for biocompatible polymers.[7][8] This guide will explore the specific chemical features that make it a superior choice for these applications.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design.

Structural Information:

-

Molecular Formula: C₁₁H₁₁NS₂[9]

-

Molecular Weight: 221.34 g/mol [9]

-

CAS Number: 201611-85-0[9]

-

Synonyms: 2-Cyano-2-propyl benzodithioate, CPDB, CPBD, 2-Cyanopropan-2-yl dithiobenzoate[1][2]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | Light red to dark red or purple crystalline solid | [2][10] |

| Melting Point | 28 - 31 °C | [1][11][12] |

| Boiling Point | 341 °C (predicted) | [11][13] |

| Density | 1.146 g/cm³ at 25 °C | [11][14] |

| Flash Point | > 110 °C (closed cup) | [11][12] |

| Solubility | Insoluble in water; soluble in many organic solvents (e.g., ethyl acetate, chloroform, THF) | [11][15] |

| Storage Temperature | 2 - 8 °C, under inert gas, protected from light | [1][11][14] |

Stability and Reactivity: this compound is stable under recommended storage conditions but is sensitive to light, heat, and moisture.[11] It is incompatible with strong oxidizing agents.[11] Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides can be formed.[11]

The Role in RAFT Polymerization: A Mechanistic Deep Dive

The primary utility of this compound is its function as a CTA in RAFT polymerization. The process allows the vast majority of polymer chains to remain "living" (or, more accurately, dormant with the ability to be reactivated), enabling precise control over the final polymer structure.

The structure of the CTA is paramount. It consists of two key functional groups that dictate its activity: the R group (the reinitiating or leaving group) and the Z group (which modifies the reactivity of the C=S bond).

-

For this compound, the R group is –C(CH₃)₂CN. This is an excellent leaving group because, as a radical, it is a tertiary radical stabilized by the nitrile group and is effective at re-initiating polymerization.[16]

-

The Z group is the phenyl ring (–C₆H₅), which activates the thiocarbonyl (C=S) bond towards radical addition and helps stabilize the key radical intermediate.[16][17]

The RAFT Mechanism:

The polymerization process involves a degenerative chain transfer mechanism that is superimposed on a conventional free-radical polymerization.[][17]

Caption: The RAFT polymerization mechanism.

-

Initiation: A standard radical initiator (like AIBN) decomposes to form radicals, which react with monomer (M) to create propagating polymer chains (Pn•).[]

-

RAFT Pre-Equilibrium: The propagating radical (Pn•) adds to the C=S bond of the RAFT agent (CTA). This forms a short-lived intermediate radical.[][16]

-

Fragmentation: This intermediate can fragment in one of two ways: either back to the original species or forward, releasing the R group as a new radical (R•) and forming a dormant polymeric RAFT agent, known as a macro-CTA.[16][17]

-

Re-initiation: The expelled radical (R•) reacts with the monomer to begin a new polymer chain (Pm•).

-

Main Equilibrium: The newly formed propagating chains (Pm•) can add to the dormant macro-CTA, re-forming the intermediate radical. This intermediate then fragments, swapping the active radical end between chains. This rapid, degenerative transfer ensures that all chains have an equal opportunity to grow, leading to a uniform size distribution.[]

-

Termination: As in any radical polymerization, two radicals can combine to terminate, but this is a minor event in a well-controlled RAFT process.

Synthesis and Experimental Protocols

For researchers requiring custom synthesis or wishing to understand its preparation, a reliable laboratory-scale protocol is invaluable.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[18]

Objective: To synthesize this compound from diphenyldithioperoxyanhydride and 2,2'-azobis(2-methylpropionitrile) (AIBN).

Materials:

-

Diphenyldithioperoxyanhydride (4 mmol, 1.235 g)

-

AIBN (6 mmol, 1.002 g)

-

Anhydrous ethyl acetate (30 mL)

-

Petroleum ether

-

100 mL three-necked flask

-

Condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Place diphenyldithioperoxyanhydride and AIBN into the 100 mL three-necked flask equipped with a condenser and magnetic stir bar.

-

Seal the system and purge with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

-

Add 30 mL of anhydrous ethyl acetate to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) with vigorous stirring.

-

Maintain the reflux for 18 hours under an inert atmosphere.

-

After 18 hours, stop the reaction and allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid using column chromatography on silica gel. The recommended eluent is a 50:1 mixture of petroleum ether and ethyl acetate.[18]

-

Collect the fractions containing the dark red product.

-

Combine the pure fractions and remove the solvent via rotary evaporation.

-

Dry the resulting dark red solid under vacuum to yield the final product. An expected yield is approximately 85%.[18]

Self-Validation:

-

TLC: Monitor the reaction progress and column purification using thin-layer chromatography.

-

NMR Spectroscopy: Confirm the structure of the purified product. The ¹H NMR should show characteristic peaks for the phenyl protons and the methyl protons.

-

HPLC: Assess the purity of the final product, which should be >95-97%.[2][8]

Protocol 2: A Typical RAFT Polymerization Workflow

This protocol outlines the general steps for using this compound to polymerize a methacrylate monomer, such as methyl methacrylate (MMA).

Caption: General experimental workflow for RAFT polymerization.

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a target molecular weight and low dispersity.

Procedure:

-

Reagent Calculation: Determine the required amounts of monomer (MMA), CTA (this compound), and initiator (AIBN). The ratio of [Monomer]:[CTA] primarily controls the target molecular weight, while the [CTA]:[Initiator] ratio affects the polymerization rate and "livingness." A typical ratio might be [MMA]:[CTA]:[AIBN] = 200:1:0.2.

-

Reaction Setup: In a Schlenk flask, combine the calculated amounts of MMA, CTA, and AIBN in a suitable solvent (e.g., toluene or dioxane).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C for AIBN) and stir for the desired reaction time (e.g., 4-24 hours).

-

Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane). The polymer will crash out while unreacted monomer and other small molecules remain dissolved.

-

Drying: Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.

Self-Validation:

-

Gravimetry: Determine the monomer conversion by comparing the mass of the obtained polymer to the initial mass of the monomer.

-

Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn) and dispersity (Đ or PDI) of the polymer. A successful RAFT polymerization will yield a Đ value close to 1.1–1.2.

-

NMR Spectroscopy: Confirm the polymer structure and can also be used to calculate monomer conversion.

Applications in Drug Development

The precision of RAFT polymerization, enabled by agents like this compound, is particularly advantageous in the pharmaceutical and biomedical fields.

-

Polymer-Drug Conjugates: By synthesizing polymers with controlled chain lengths and reactive end-groups, potent drugs can be attached to create conjugates. This strategy can improve drug solubility, prolong circulation time, and enable targeted delivery, thereby increasing therapeutic efficacy and reducing side effects.[6]

-

Amphiphilic Block Copolymers for Micelles: RAFT can be used to create well-defined amphiphilic block copolymers (e.g., a hydrophilic block and a hydrophobic block). In aqueous solutions, these polymers self-assemble into micelles, which can encapsulate poorly water-soluble drugs in their hydrophobic core, effectively solubilizing them for systemic delivery.[19]

-

Stimuli-Responsive Systems: Monomers that respond to specific biological triggers (e.g., pH, temperature, enzymes) can be incorporated into polymers via RAFT. This allows for the design of "smart" drug delivery systems that release their payload specifically at the site of disease, such as a tumor microenvironment.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: May cause an allergic skin reaction (H317). It is also classified as harmful if swallowed, in contact with skin, or inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles when handling the compound.[11][20]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[15][20] Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.[1][11] It is sensitive to light, so an amber vial is recommended.[1][11]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for precision polymer synthesis. Its well-balanced structure provides excellent control over the polymerization of a wide range of important monomers, making it a workhorse CTA in both academic and industrial research. For scientists in drug development, mastering its use in RAFT polymerization opens the door to creating sophisticated, next-generation therapeutic delivery systems with precisely tailored properties.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 201611-85-0 | TCI AMERICA [tcichemicals.com]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:201611-85-0 | Chemsrc [chemsrc.com]

- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificlabs.com [scientificlabs.com]

- 8. 2-氰基-2-丙基苯并二硫 >97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 201611-85-0 | TCI EUROPE N.V. [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. accustandard.com [accustandard.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2-氰基-2-丙基苯并二硫 >97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemshuttle.com [chemshuttle.com]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Mechanism of 2-Cyanopropan-2-yl Benzodithioate in RAFT Polymerization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer chemistry, offering unparalleled control over polymer architecture, molecular weight, and dispersity.[1][2] Central to the success of this technique is the judicious selection of a RAFT agent, or chain transfer agent (CTA).[3] This guide provides a comprehensive examination of the mechanistic role of one of the most versatile and widely employed CTAs: 2-cyanopropan-2-yl benzodithioate (CPDB). We will dissect the intricate steps of the RAFT process mediated by CPDB, exploring the key equilibria that govern the polymerization and the structural features of CPDB that impart its efficacy. This document is intended to serve as a detailed technical resource, bridging fundamental mechanistic understanding with practical application for professionals engaged in polymer synthesis and materials development.

Introduction to RAFT Polymerization and the Significance of CPDB

RAFT polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined structures.[1][4] Unlike conventional free radical polymerization, which often yields polymers with broad molecular weight distributions, RAFT introduces a dynamic equilibrium that regulates the growth of polymer chains. The key to this control lies in the RAFT agent, a thiocarbonylthio compound that reversibly transfers a propagating radical from one polymer chain to another.[3][5]

This compound (CPDB) has emerged as a highly effective RAFT agent for a broad range of monomers, including styrenes, acrylates, and methacrylates.[6][7] Its popularity stems from its ability to provide excellent control over polymerization, leading to polymers with low polydispersity indices (PDI) and high end-group fidelity.[7] The structure of CPDB, featuring a 2-cyanopropan-2-yl "R" group and a benzodithioate "Z" group, is crucial to its function.

The R group is the free radical leaving group, which initiates the growth of new polymer chains.[5] The Z group stabilizes the intermediate radical species formed during the chain transfer process, a critical factor in maintaining the reversible nature of the RAFT equilibrium.[5][8]

The Core Mechanism of RAFT Polymerization with CPDB

The RAFT polymerization process mediated by CPDB can be understood as a series of interconnected steps that establish a dynamic equilibrium, ensuring that all polymer chains have an equal opportunity to grow. This leads to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.[9] The overall mechanism can be broken down into the following key stages:

Initiation

As in conventional free radical polymerization, the process begins with the thermal or photochemical decomposition of a standard radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate initiating radicals (I•). These radicals then react with monomer (M) to form short propagating polymer chains (Pn•).[1]

The RAFT Pre-Equilibrium: Chain Transfer to the Initial RAFT Agent

This is the first crucial step where the RAFT agent intervenes. A propagating radical (Pn•) adds to the C=S bond of the CPDB molecule, forming an intermediate radical adduct. This adduct can then fragment in one of two ways: either reverting to the original reactants or, more importantly, releasing the R group (the 2-cyanopropan-2-yl radical, R•) and forming a dormant polymeric RAFT agent.[5][10]

This pre-equilibrium phase is critical for ensuring that the majority of polymer chains are initiated by the R• group from the CPDB, rather than the initial initiator fragments.[5][9] Slow fragmentation of the initial intermediate radical can lead to an inhibition period at the beginning of the polymerization.[9][10]

Reinitiation

The expelled R• radical is a competent initiator and reacts with monomer to start a new propagating polymer chain (Pm•).[5]

The Main RAFT Equilibrium: Degenerative Chain Transfer

Once the initial CPDB is consumed, the polymerization enters the main equilibrium phase. Here, a propagating polymer chain (Pn•) reacts with a dormant polymeric RAFT agent (which now has a polymer chain attached to the sulfur atom). This forms a new intermediate radical adduct which is symmetrical. This intermediate can then fragment to release either of the polymer chains as a new propagating radical.[5][11]

This rapid and reversible chain transfer process is the heart of RAFT polymerization.[5] It ensures that the active radical is distributed among all the polymer chains, leading to controlled and uniform growth.

Termination

As with all radical polymerizations, termination reactions occur where two radicals combine to form a dead polymer chain. In RAFT, the concentration of propagating radicals is kept low, which minimizes the rate of termination. However, termination can occur between two propagating radicals or between a propagating radical and the intermediate RAFT radical, the latter of which can lead to the formation of star-shaped polymers.[12][13]

Below is a visual representation of the RAFT polymerization mechanism with CPDB.

Caption: The core mechanism of RAFT polymerization mediated by CPDB.

Experimental Protocol: A Practical Guide to CPDB-Mediated RAFT Polymerization

This section provides a generalized, step-by-step methodology for conducting a RAFT polymerization of methyl methacrylate (MMA) using CPDB as the chain transfer agent and AIBN as the initiator.

Materials

-

Monomer: Methyl methacrylate (MMA), inhibitor removed.

-

RAFT Agent: this compound (CPDB).

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized.[14]

-

Solvent: Anhydrous benzene or toluene.

Procedure

-

Preparation of Stock Solution: A stock solution of the monomer (e.g., methyl methacrylate) and initiator (AIBN) is prepared in the chosen solvent (e.g., benzene).

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk tube or ampule), the desired amount of CPDB is added. An aliquot of the stock solution is then transferred to the vessel.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[15]

-

Polymerization: The sealed reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 60-70 °C) to initiate polymerization.[10][15]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.

-

Quenching the Reaction: Once the desired conversion is reached, the polymerization is quenched by rapidly cooling the reaction vessel in an ice bath and exposing it to air.[15]

-

Polymer Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Quantitative Data Summary

The following table provides typical quantitative data for a CPDB-mediated RAFT polymerization of methyl methacrylate. The target molecular weight is controlled by the ratio of monomer to RAFT agent.

| Parameter | Value | Rationale |

| [Monomer]₀ | 1.0 - 5.0 M | Affects the rate of polymerization. |

| [Monomer]₀ / [CPDB]₀ | 50 - 1000 | Primarily determines the target molecular weight. |

| [CPDB]₀ / [AIBN]₀ | 5 - 10 | A higher ratio minimizes the number of chains initiated by AIBN, improving control. |

| Temperature | 60 - 80 °C | Influences the rates of initiation, propagation, and fragmentation. |

| Expected PDI | < 1.3 | A low PDI is indicative of a well-controlled polymerization.[7] |

Visualization of the Mechanistic Steps

To further elucidate the key equilibria in the RAFT process, the following diagrams illustrate the pre-equilibrium and main equilibrium stages.

Pre-Equilibrium Diagram

Caption: The RAFT pre-equilibrium establishes the dormant polymeric species.

Main Equilibrium Diagram

Caption: The main RAFT equilibrium ensures controlled polymer growth.

Conclusion

The mechanism of this compound in RAFT polymerization is a finely tuned process governed by a series of reversible addition-fragmentation equilibria. The distinct roles of the R and Z groups of CPDB are fundamental to its success as a chain transfer agent, enabling the synthesis of well-defined polymers with a high degree of control over their molecular architecture. A thorough understanding of this mechanism is paramount for researchers and scientists in designing and executing successful RAFT polymerizations for a wide array of applications, from advanced materials to drug delivery systems.

References

- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2-cyanopropan-2-yl benzodithioate for Researchers and Drug Development Professionals

Introduction

2-Cyanopropan-2-yl benzodithioate, commonly referred to as CPDB, is a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its utility in synthesizing polymers with controlled molecular weights and narrow polydispersities has made it a valuable tool for researchers in materials science and drug delivery. The precise control over polymer architecture afforded by CPDB is critical in the development of sophisticated drug delivery systems, where polymer solubility, biocompatibility, and functionality are paramount.

The solubility of the RAFT agent itself is a crucial, yet often overlooked, parameter that significantly influences the kinetics and outcome of the polymerization process. A thorough understanding of the solubility of this compound in various solvents is essential for optimizing reaction conditions, ensuring homogenous polymerization, and ultimately, for the successful synthesis of well-defined polymers for pharmaceutical applications. This guide provides a comprehensive overview of the known solubility characteristics of CPDB, the underlying physicochemical principles governing its solubility, and practical guidance for its application in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Appearance | Light red to red to purple powder or crystal | |

| Molecular Formula | C₁₁H₁₁NS₂ | |

| Molecular Weight | 221.34 g/mol | |

| Melting Point | 28-31 °C | [1] |

| Density | 1.146 g/mL at 25 °C | |

| logP (Octanol-Water Partition Coefficient) | 2.926 | [2] |

The relatively low melting point indicates that CPDB can exist as either a solid or a liquid at or near ambient temperatures. Its calculated octanol-water partition coefficient (logP) of 2.926 signifies a notable hydrophobic character, predicting poor solubility in aqueous media and preferential solubility in non-polar organic solvents.[2]

Solubility Profile of this compound

General Solubility Observations

Based on available data, the solubility of this compound can be summarized as follows:

-

Water: Insoluble.[2][3] This is consistent with its hydrophobic nature, as indicated by its logP value.

-

Non-polar Solvents: Moderately soluble in non-polar solvents such as hexane and diethyl ether.[3]

-

Solvents for Chromatography: A synthesis procedure reports the use of a petroleum ether and ethyl acetate mixture for column chromatography, implying good solubility in these solvents.[4]

-

Solvents for RAFT Polymerization: The scientific literature details the use of this compound in RAFT polymerizations conducted in a variety of organic solvents, which indirectly points to its solubility in these media. Commonly employed solvents include:

The choice of solvent in RAFT polymerization is critical as it can influence the reaction kinetics and the control over the final polymer structure.[6]

Factors Influencing Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and solvent molecules. The key factors influencing the solubility of this compound are:

-

Polarity: The CPDB molecule possesses both non-polar (benzene ring, isopropyl group) and polar (nitrile group, dithiobenzoate group) functionalities. Its overall character is predominantly non-polar, leading to better solubility in solvents of low to moderate polarity.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrile and sulfur atoms, but it lacks hydrogen bond donating capabilities. Solvents that are strong hydrogen bond donors may not be ideal, while aprotic solvents are generally more compatible.

-

Dispersive Forces: The aromatic ring in CPDB contributes to its ability to engage in London dispersion forces, which are significant in non-polar solvents.

The interplay of these factors determines the extent to which this compound will dissolve in a particular solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Practical Protocol

Given the scarcity of quantitative solubility data, researchers may need to determine the solubility of this compound in specific solvents experimentally. The following protocol outlines a standard method for this determination.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Scintillation vials or small flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. An excess is necessary to ensure that a saturated solution is formed.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in a vacuum oven at a moderate temperature to evaporate the solvent completely. Alternatively, a desiccator can be used, although this will take longer.

-

Once the solvent has been completely removed, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

Implications for RAFT Polymerization and Drug Development

The solubility of this compound has direct and significant consequences for its application in RAFT polymerization, particularly in the context of developing polymers for drug delivery.

-

Homogeneity of the Polymerization Mixture: For a successful solution polymerization, all components (monomer, initiator, and RAFT agent) must be fully dissolved in the chosen solvent. Poor solubility of the RAFT agent can lead to a heterogeneous reaction mixture, resulting in poor control over the polymerization, a broad molecular weight distribution, and the formation of undesirable byproducts.

-

Solvent Selection for Polymerization: The choice of solvent is often a compromise between the solubility of the monomer, the resulting polymer, and the RAFT agent. The information provided in this guide can assist researchers in selecting an appropriate solvent system that ensures the solubility of this compound.

-

Emulsion and Dispersion Polymerization: In heterogeneous polymerization systems like emulsion or dispersion polymerization, the transport of a water-insoluble RAFT agent, such as CPDB, from the monomer droplets or the continuous phase to the site of polymerization is a critical and often rate-limiting step. Understanding the partitioning behavior of the RAFT agent between the different phases is essential for successful polymerization in these systems.

-

Purification of the Final Polymer: The solubility of the RAFT agent is also a consideration in the purification of the final polymer. The characteristic color of dithiobenzoates can be used to visually track their removal during precipitation or dialysis. Choosing a solvent for precipitation in which the polymer is insoluble but the RAFT agent is soluble is a common and effective purification strategy.

Conclusion

This compound is a versatile and efficient RAFT agent that plays a crucial role in the synthesis of well-defined polymers for a range of applications, including advanced drug delivery systems. While a comprehensive quantitative database of its solubility in all common laboratory solvents is not yet available, this guide has synthesized the existing qualitative data and physicochemical properties to provide a robust framework for understanding and predicting its solubility behavior. The provided experimental protocol empowers researchers to determine solubility in their specific systems of interest, thereby enabling the rational design and optimization of RAFT polymerization processes. A thorough consideration of the solubility of this compound is a critical step towards the successful and reproducible synthesis of polymers with the desired characteristics for cutting-edge scientific research and pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

The Emergence of a Workhorse: A Technical Guide to 2-Cyanopropan-2-yl Benzodithioate in RAFT Polymerization

Foreword: Precision in a World of Radical Reactivity

For decades, free-radical polymerization has been a cornerstone of polymer synthesis, offering a versatile and robust method for creating a vast array of materials. However, its inherently chaotic nature, characterized by rapid and uncontrolled chain growth and termination, posed a significant limitation in the quest for polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The advent of reversible deactivation radical polymerization (RDRP) techniques in the late 20th century marked a paradigm shift, offering chemists unprecedented control over the polymerization process. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly powerful and versatile tool. At the heart of the RAFT process lies the RAFT agent, a thiocarbonylthio compound that reversibly mediates the polymerization, imparting its "living" characteristics. This guide delves into the discovery, history, and application of one of the most widely utilized and effective RAFT agents: 2-cyanopropan-2-yl benzodithioate (CPDB).

The Dawn of Controlled Radical Polymerization and the Genesis of RAFT

The journey to controlled radical polymerization was a multi-decade endeavor, with significant breakthroughs in the 1980s and 1990s.[1] The concept of "living" polymerization, where polymer chains grow at a constant rate with minimal termination or chain transfer, was initially the domain of ionic polymerization techniques. The challenge was to impart this level of control to the more versatile and tolerant free-radical systems.

The Rise of Dithiobenzoates: The Precursors to CPDB

The initial work by the CSIRO group explored a range of thiocarbonylthio compounds. Among these, dithiobenzoates quickly demonstrated their potential as highly effective RAFT agents. Their general structure, featuring a thiocarbonyl group attached to a phenyl ring (the "Z" group) and a leaving group (the "R" group), proved to be highly tunable for controlling the polymerization of a wide variety of monomers.

The effectiveness of a RAFT agent is largely determined by the nature of its Z and R groups, which influence the rates of addition and fragmentation in the RAFT equilibrium.[1] Early research focused on understanding how these groups affected the polymerization kinetics and the degree of control over the final polymer. It was established that an ideal R group should be a good homolytic leaving group, capable of reinitiating polymerization.

The Discovery and Optimization of this compound (CPDB)

Within the family of dithiobenzoates, this compound (CPDB) emerged as a particularly versatile and efficient RAFT agent. The 2-cyanopropan-2-yl group, derived from the common radical initiator 2,2'-azobis(isobutyronitrile) (AIBN), proved to be an excellent leaving group for a broad range of monomers. Its stability and ability to efficiently reinitiate polymerization contributed to the excellent control observed in CPDB-mediated RAFT polymerizations.

The "Z" group, the benzodithioate moiety, provides the necessary reactivity to the C=S double bond for the addition of propagating radicals. The phenyl ring's electronic properties can be further modified to fine-tune the RAFT agent's activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance the rate of addition, leading to better control over the polymerization.[2]

The combination of the 2-cyanopropan-2-yl leaving group and the benzodithioate activating group in CPDB struck a balance that made it a "workhorse" RAFT agent, particularly effective for the polymerization of methacrylates and methacrylamides.[3]

Synthesis of this compound: A Practical Approach

The synthesis of CPDB is a well-established laboratory procedure. A common and reliable method involves the reaction of dithiobenzoic acid with 2,2'-azobis(isobutyronitrile) (AIBN).

Experimental Protocol: Synthesis of CPDB

Materials:

-

Dithiobenzoic acid

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Ethyl acetate (anhydrous)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of dithiobenzoic acid in anhydrous ethyl acetate, add AIBN.

-

The reaction mixture is typically refluxed for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure this compound as a dark red solid.[4]

A simplified one-pot synthesis has also been reported, which avoids the isolation of the intermediate di(thiobenzoyl) disulfide, leading to higher yields.[5]

Chemical Structure of CPDB

Caption: Chemical structure of this compound (CPDB).

The Mechanism of CPDB-Mediated RAFT Polymerization

The mechanism of RAFT polymerization is a dynamic equilibrium process that can be broken down into several key steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals. These radicals then react with monomer units to form propagating polymer chains.

-

Chain Transfer: The propagating polymer chain adds to the C=S bond of the CPDB molecule, forming a dormant intermediate radical.

-

Fragmentation: This intermediate radical can fragment in one of two ways:

-

It can revert to the original propagating chain and the CPDB molecule.

-

It can fragment to release the 2-cyanopropan-2-yl radical (the leaving group) and a polymeric RAFT agent.

-

-

Re-initiation: The newly formed 2-cyanopropan-2-yl radical can then initiate the polymerization of another monomer, starting a new polymer chain.

-

Main RAFT Equilibrium: As the polymerization proceeds, a dynamic equilibrium is established where the polymeric RAFT agent reacts with other propagating chains, leading to a rapid exchange of the thiocarbonylthio end-group among all the polymer chains. This ensures that all chains have an equal opportunity to grow, resulting in a narrow molecular weight distribution.

Caption: Simplified mechanism of CPDB-mediated RAFT polymerization.

Applications of CPDB in Polymer Synthesis: A Versatile Tool

The versatility of CPDB as a RAFT agent has led to its widespread use in the synthesis of a diverse range of well-defined polymers.

Synthesis of Well-Defined Homopolymers

CPDB has been successfully employed to control the polymerization of various monomers, including:

-

Methacrylates: Such as methyl methacrylate (MMA), leading to poly(methyl methacrylate) (PMMA) with low polydispersity.

-

Acrylates: Including butyl acrylate and methyl acrylate.

-

Styrene and its derivatives.

-

Acrylonitrile: To produce well-defined polyacrylonitrile (PAN).

Table 1: Representative Data for CPDB-Mediated RAFT Polymerization

| Monomer | Initiator | [Monomer]:[CPDB]:[Initiator] | Temperature (°C) | Mn ( g/mol ) (Experimental) | PDI | Reference |

| Methyl Methacrylate | AIBN | 200:1:0.2 | 60 | 18,500 | 1.15 | [5] |

| Acrylonitrile | AIBN | 500:1:0.1 | 60 | 32,800 | 1.29 |

Synthesis of Block Copolymers

The "living" nature of RAFT polymerization allows for the synthesis of block copolymers by sequential monomer addition. After the polymerization of the first monomer is complete, the resulting polymeric RAFT agent can be isolated and used to initiate the polymerization of a second monomer, leading to the formation of a well-defined block copolymer.

Synthesis of Complex Architectures

Beyond linear block copolymers, CPDB and other RAFT agents have been instrumental in the creation of more complex polymer architectures, such as star polymers, comb polymers, and hyperbranched polymers. This is achieved by using multifunctional initiators or RAFT agents.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone RAFT agent in the field of polymer chemistry. Its discovery and development were pivotal in the broader success and widespread adoption of RAFT polymerization. The ability to reliably and efficiently control the polymerization of a wide range of monomers has enabled researchers to design and synthesize novel polymeric materials with unprecedented precision.

As the demand for advanced materials with tailored properties continues to grow in fields ranging from drug delivery and tissue engineering to electronics and coatings, the importance of controlled polymerization techniques like RAFT will only increase. The foundational understanding of RAFT agents like CPDB will continue to inspire the design of new and even more efficient agents, further expanding the horizons of polymer science.

References

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. RAFT (Reversible Addition-Fragmentation chain Transfer) polymerisation – CSIROpedia [csiropedia.csiro.au]

theoretical principles of 2-cyanopropan-2-yl benzodithioate mediated polymerization

An In-Depth Technical Guide to the Theoretical Principles of 2-Cyanopropan-2-yl Benzodithioate (CPDB) Mediated Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles underpinning Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by this compound (CPDB). RAFT polymerization has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures.[1] CPDB, a highly efficient dithiobenzoate RAFT agent, offers excellent control over the polymerization of a wide range of monomers. This guide will delve into the core mechanistic principles of CPDB-mediated RAFT, explore the kinetic aspects that govern the polymerization process, provide insights into experimental design, and discuss the applications of the resulting polymers, particularly in the field of drug development.

Introduction to RAFT Polymerization and the Role of CPDB

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The key to RAFT polymerization is the use of a chain transfer agent (CTA), also known as a RAFT agent, which is a thiocarbonylthio compound.[1] These agents mediate the polymerization via a reversible chain-transfer process, establishing a dynamic equilibrium between active and dormant polymer chains.[3]

This compound (CPDB) is a widely used and highly effective RAFT agent.[4][5] Its structure consists of a dithiobenzoate group (the Z-group) and a 2-cyanoprop-2-yl group (the R-group). The choice of these Z and R groups is crucial for the success of a RAFT polymerization.[6] The Z-group influences the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical, while the R-group must be a good homolytic leaving group.[6] In CPDB, the phenyl Z-group provides good stability to the intermediate radical, and the 2-cyanoprop-2-yl R-group is an excellent leaving group, making CPDB suitable for controlling the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates.[7][8]

The Core Mechanism of CPDB-Mediated RAFT Polymerization

The mechanism of RAFT polymerization can be broken down into several key steps: initiation, reversible chain transfer, and termination. The overall process involves the insertion of monomer units into the RAFT agent.[6]

2.1. Initiation

The polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals (I•).[2] These initiator radicals then react with a monomer molecule (M) to form a propagating radical (Pn•).[3]

I-I → 2I• I• + M → P₁• Pₙ• + M → Pₙ₊₁•

2.2. Reversible Chain Transfer: The Heart of RAFT

This is the crucial step that imparts control over the polymerization. A propagating radical (Pn•) adds to the C=S bond of the CPDB molecule, forming an intermediate radical. This intermediate radical can then fragment in one of two ways: either regenerating the original propagating radical or forming a new dormant polymer chain and a new radical (R•) derived from the RAFT agent. This new radical can then initiate the polymerization of more monomer.

This sequence of addition and fragmentation reactions establishes a dynamic equilibrium between active (propagating) and dormant (thiocarbonylthio-capped) polymer chains.[3] Because the rate of this equilibrium is much faster than the rate of propagation, all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[6]

2.3. Termination

As in conventional radical polymerization, termination occurs when two radicals combine.[6] However, in a well-controlled RAFT polymerization, the concentration of propagating radicals is low, minimizing the contribution of termination reactions.[2] This leads to a high percentage of living chains, which can be further functionalized or chain-extended to form block copolymers.[1]

Kinetics of CPDB-Mediated Polymerization

The kinetics of RAFT polymerization can be complex, with several competing reactions occurring simultaneously. However, a few key principles govern the overall process.

3.1. Rate of Polymerization

The rate of a RAFT polymerization is primarily dependent on the rate of the propagation reaction, which in turn is proportional to the concentration of the active propagating radicals.[2] In some cases, the use of a RAFT agent can lead to a decrease in the polymerization rate, a phenomenon known as retardation. This can be due to slow fragmentation of the intermediate radical or side reactions involving the intermediate radical.[9][10] However, with the appropriate choice of RAFT agent and reaction conditions, this retardation can be minimized.[11]

3.2. Control over Molecular Weight and Dispersity

The number-average molecular weight (Mn) of the polymer can be predicted by the following equation:

Mₙ = ([M]₀ / [CPDB]₀) * Conversion * M_monomer + M_CPDB

where:

-

[M]₀ is the initial monomer concentration

-

[CPDB]₀ is the initial CPDB concentration

-

Conversion is the monomer conversion

-

M_monomer is the molecular weight of the monomer

-

M_CPDB is the molecular weight of the CPDB

A linear increase in molecular weight with monomer conversion is a key indicator of a well-controlled polymerization.[8] The dispersity (Đ), or polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution. In a successful RAFT polymerization, the dispersity is typically low (Đ < 1.3).[1]

3.3. Kinetic Parameters

The efficiency of a RAFT agent is determined by several kinetic parameters, including the addition rate coefficient (kadd) and the fragmentation rate coefficient (kfrag). For effective control, the rate of fragmentation of the intermediate radical should be high.[12] The chain transfer constant (Ctr), which is the ratio of the transfer rate coefficient to the propagation rate coefficient, is also a critical parameter. A high chain transfer constant is desirable for good control over the polymerization.[12]

| Parameter | Description | Typical Value for CPDB-mediated Polymerization of TBDMSMA[12] |

| kadd (kβ) | Rate coefficient for the addition of a propagating radical to the RAFT agent. | ~1.8 x 104 L·mol-1·s-1 |

| kfrag (k-β) | Rate coefficient for the fragmentation of the intermediate RAFT radical. | ~2.0 x 10-2 s-1 |

| Ctr | Chain transfer constant, a measure of the efficiency of the RAFT agent. | ~9.3 |

Experimental Design and Protocols

A successful CPDB-mediated RAFT polymerization requires careful consideration of several experimental parameters.

4.1. Reagents and Purification

-

Monomer: The monomer should be purified to remove any inhibitors. This is typically done by passing the monomer through a column of basic alumina.

-

Initiator: The initiator, such as AIBN, should be recrystallized before use.

-

RAFT Agent (CPDB): CPDB can be synthesized or purchased commercially.[13] It is important to ensure its purity.

-

Solvent: The solvent should be deoxygenated before use.

4.2. Step-by-Step Experimental Protocol for CPDB-Mediated Polymerization of Methyl Methacrylate (MMA)

This protocol is a general guideline and may need to be optimized for specific applications.[14]

-

Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amounts of CPDB, MMA, AIBN, and solvent (e.g., toluene or anisole). The molar ratio of monomer to CPDB will determine the target molecular weight, and the ratio of CPDB to initiator will influence the number of dead chains.[6]

-

Deoxygenation: The reaction mixture must be thoroughly deoxygenated to prevent radical scavenging by oxygen. This is typically achieved by performing three freeze-pump-thaw cycles.[14]

-

Polymerization: The sealed flask is then placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for the required time.[11]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity.

-

Termination and Purification: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation in a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and other small molecules.

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled architectures makes CPDB-mediated RAFT polymerization a valuable tool in the field of drug development.

-

Drug Delivery Vehicles: Amphiphilic block copolymers synthesized via RAFT can self-assemble into micelles or vesicles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

-

Polymer-Drug Conjugates: The living nature of RAFT polymerization allows for the synthesis of polymers with reactive end-groups, which can be used to conjugate drugs to the polymer backbone. This can improve the drug's pharmacokinetic profile and target it to specific tissues or cells.

-

Biocompatible Materials: RAFT polymerization can be used to synthesize biocompatible and biodegradable polymers for use in medical implants and tissue engineering scaffolds.[15]

Conclusion

This compound (CPDB) is a versatile and efficient RAFT agent that provides excellent control over the polymerization of a wide range of monomers. A thorough understanding of the underlying theoretical principles, including the RAFT mechanism and kinetics, is essential for the successful design and execution of CPDB-mediated polymerizations. The ability to produce well-defined polymers with tailored properties has significant implications for various fields, particularly in the development of advanced drug delivery systems and novel biomaterials.

References

- 1. specificpolymers.com [specificpolymers.com]

- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2‐Cyanoprop‐2‐yl dithiobenzoate mediated reversible addition–fragmentation chain transfer polymerization of acrylonitrile targeting a polymer with a higher molecular weight | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. connectsci.au [connectsci.au]

- 12. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]